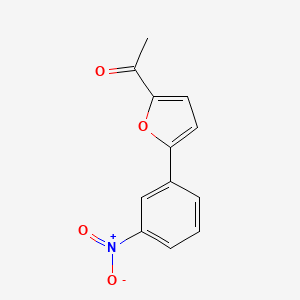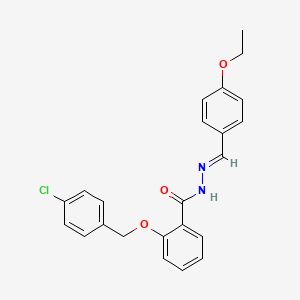
2-((4-Chlorobenzyl)oxy)-N'-(4-ethoxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C21H20N2O3Cl .
- The compound features a benzohydrazide core with two substituents: a chlorobenzyl ether group and an ethoxybenzylidene moiety.
- The presence of both hydrazide and benzylidene functionalities suggests potential reactivity and biological activity.
2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide: , is a hydrazide derivative.
Preparation Methods
- Synthetic Routes :
- CBEB can be synthesized via condensation reactions between 4-chlorobenzaldehyde and 4-ethoxybenzohydrazide .
- The reaction typically occurs in a solvent (e.g., ethanol or methanol) under reflux conditions.
- Industrial Production :
- While CBEB is not widely produced industrially, it can be prepared on a laboratory scale using the above method.
Chemical Reactions Analysis
- Reactivity :
- CBEB is susceptible to various reactions, including:
- Oxidation : It can undergo oxidation to form corresponding oximes or other derivatives.
- Reduction : Reduction of the carbonyl group may yield hydrazine derivatives.
- Substitution : The chlorobenzyl ether group can be substituted with other functional groups.
- CBEB is susceptible to various reactions, including:
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide (H2O2) or chromic acid (H2CrO4) .
- Reduction : Reducing agents such as sodium borohydride (NaBH4) .
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace the chlorobenzyl ether group.
- Major Products :
- Oxidation may yield oximes or hydrazones.
- Substitution reactions can lead to diverse derivatives.
Scientific Research Applications
- Chemistry : CBEB serves as a building block for designing novel hydrazide-based compounds.
- Biology : It may exhibit antimicrobial or antiproliferative properties.
- Medicine : Research explores its potential as an anticancer agent or enzyme inhibitor.
- Industry : CBEB derivatives could find applications in materials science or drug development.
Mechanism of Action
- CBEB’s mechanism likely involves interactions with cellular targets.
- It may inhibit enzymes or modulate signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar Compounds :
- 4-Chlorobenzohydrazide : Lacks the benzylidene moiety.
- 4-Ethoxybenzohydrazide : Lacks the chlorobenzyl ether group.
- Uniqueness :
- CBEB combines both substituents, making it distinct from related compounds.
: PubChem Compound Summary for 2-((4-Chlorobenzyl)oxy)-N’-(4-ethoxybenzylidene)benzohydrazide. Link : S. S. Patil et al., “Synthesis and biological evaluation of some new benzohydrazide derivatives,” European Journal of Medicinal Chemistry, 2010. Link
Properties
CAS No. |
769143-74-0 |
|---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-28-20-13-9-17(10-14-20)15-25-26-23(27)21-5-3-4-6-22(21)29-16-18-7-11-19(24)12-8-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
DRNHFEITWCMGES-MFKUBSTISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



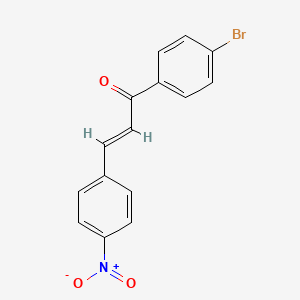


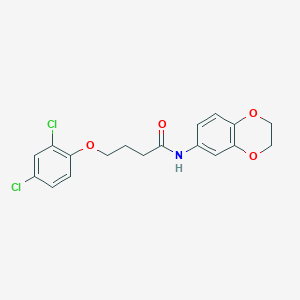
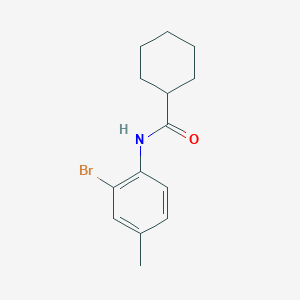

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)
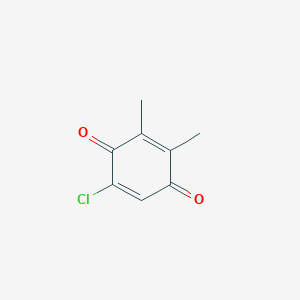
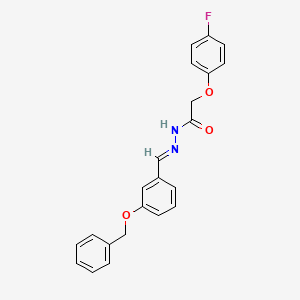
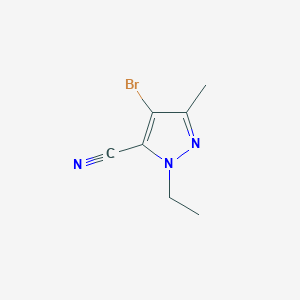
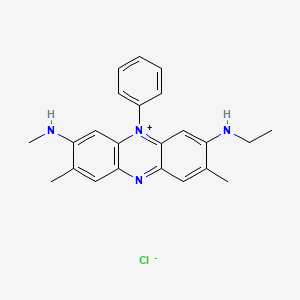
![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
